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3-(Methoxymethyl)-3-methylpiperidine

Cat. No.: B13566377
M. Wt: 143.23 g/mol
InChI Key: SLWOLYNSLRMTSS-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Core Structures in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in organic and medicinal chemistry. nih.govijnrd.org This saturated amine is not only prevalent in numerous natural products, particularly alkaloids, but also serves as a pivotal cornerstone in the synthesis of a vast array of pharmaceutical agents. ijnrd.orgresearchgate.net Its conformational flexibility, basic nitrogen atom, and the capacity for substitution at various positions make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. nih.gov The ubiquity of the piperidine nucleus is demonstrated by its presence in many commercially successful drugs, highlighting its importance in drug discovery and development. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperidine Core

Drug NameTherapeutic Class
DonepezilAnti-Alzheimer's Agent
MethylphenidateCNS Stimulant
RisperidoneAntipsychotic
FexofenadineAntihistamine
ParoxetineAntidepressant

Academic Importance of Substituted Piperidines in Heterocyclic Chemistry

Substituted piperidines are of immense academic interest due to the stereochemical and conformational complexities they introduce. The placement, nature, and orientation (axial vs. equatorial) of substituents on the piperidine ring profoundly influence the molecule's physicochemical properties, such as lipophilicity and basicity, as well as its biological activity. nih.govpharmaceutical-business-review.com Consequently, the development of stereoselective synthetic methods to access specific isomers of substituted piperidines is a major focus of modern organic chemistry research. nih.govrsc.org

Research in this area encompasses a wide range of synthetic strategies, from the classical hydrogenation of substituted pyridines to more contemporary methods involving catalytic C-H activation, cycloadditions, and multicomponent reactions. nih.govrsc.orgchemrxiv.org The ability to precisely control the three-dimensional arrangement of functional groups on the piperidine scaffold is crucial for elucidating structure-activity relationships (SAR) and for designing molecules with optimized target engagement and pharmacokinetic profiles. nih.govnih.gov

Table 2: Key Synthetic Strategies for Substituted Piperidines

Synthetic StrategyDescription
Pyridine (B92270) HydrogenationReduction of substituted pyridine precursors, often using heterogeneous or homogeneous metal catalysts (e.g., Pd, Rh, Ru, Ni), to yield saturated piperidine rings. Diastereoselectivity can often be controlled by the choice of catalyst and conditions. nih.gov
Cyclization ReactionsIntramolecular reactions, such as reductive amination of δ-amino ketones or oxidative amination of alkenes, to form the piperidine ring. nih.gov
Mannich and Aza-Diels-Alder ReactionsCarbon-carbon bond-forming reactions that construct the piperidine skeleton, often with a high degree of stereocontrol.
Catalytic C-H FunctionalizationAdvanced methods that directly modify the C-H bonds of a pre-existing piperidine ring, allowing for the late-stage introduction of substituents. chemrxiv.org

Specific Research Focus on 3-(Methoxymethyl)-3-methylpiperidine (B6148293) Analogues

The compound this compound is an example of a 3,3-disubstituted, or geminally-substituted, piperidine. This substitution pattern is of particular interest in medicinal chemistry as it introduces a quaternary carbon center on the ring. Such a feature can impart unique conformational constraints and metabolic stability to the molecule. The synthesis of these structures often requires specialized methods to control the stereoselective formation of the quaternary center. nih.gov

Research into analogues of this type often focuses on exploring how the interplay of different substituents at the same position affects biological activity. nih.gov In the case of this compound, the two substituents offer distinct properties:

Methyl Group: A small, lipophilic group that can provide steric bulk and influence the molecule's binding conformation.

Methoxymethyl Group: An ether-containing moiety that introduces a polar element and a potential hydrogen bond acceptor, which can be critical for interaction with biological targets.

The synthesis of such compounds can be approached through multi-step sequences, for example, capitalizing on the Bargellini reaction of a protected 3-piperidinone to assemble the gem-disubstituted core in a single step. nih.gov The study of these analogues allows researchers to systematically probe the steric and electronic requirements of a biological target, contributing to the rational design of new chemical entities. nih.govnih.gov

Table 3: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular FormulaC7H15NOThis compound chemsrc.com
Molecular Weight129.20 g/molThis compound chemsrc.com
CAS Number2322932-57-8(S)-3-Methoxy-3-methylpiperidine chemsrc.com
Molecular FormulaC7H15NO·HCl3-(Methoxymethyl)piperidine hydrochloride scbt.com
Molecular Weight165.66 g/mol3-(Methoxymethyl)piperidine hydrochloride scbt.com
CAS Number116574-72-23-(Methoxymethyl)piperidine chemicalbook.com
Boiling Point125-126 °C3-Methylpiperidine (B147322) sigmaaldrich.com
Molecular Weight99.17 g/mol3-Methylpiperidine sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B13566377 3-(Methoxymethyl)-3-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(methoxymethyl)-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-8(7-10-2)4-3-5-9-6-8/h9H,3-7H2,1-2H3

InChI Key

SLWOLYNSLRMTSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)COC

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Methoxymethyl 3 Methylpiperidine

Reactions of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, readily participating in reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine of 3-(Methoxymethyl)-3-methylpiperidine (B6148293) can be readily alkylated to form tertiary amines. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base can include potassium carbonate or a non-nucleophilic organic base like N,N-diisopropylethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the acidic byproduct (e.g., HCl). These N-acyl derivatives are important intermediates in organic synthesis. semanticscholar.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Base Solvent Product Type
N-Alkylation Alkyl Halide (e.g., R-Br, R-I) K₂CO₃ or Et₃N Acetonitrile or DMF N-Alkyl-3-(methoxymethyl)-3-methylpiperidine
N-Acylation Acyl Chloride (e.g., R-COCl) Pyridine (B92270) or Et₃N Dichloromethane (DCM) N-Acyl-3-(methoxymethyl)-3-methylpiperidine

Formation of Quaternary Ammonium (B1175870) Salts and Ionic Liquids

Further alkylation of the tertiary amine products from N-alkylation leads to the formation of quaternary ammonium salts. These salts are permanently charged, regardless of pH. This two-step process, starting from the secondary amine, is a key route to synthesizing novel ionic liquids.

The synthesis involves:

First Alkylation: Reaction of this compound with an alkylating agent (e.g., 1-bromoalkane) to yield the corresponding tertiary amine.

Quaternization: Subsequent reaction of the tertiary amine with a second alkylating agent (e.g., iodomethane) to form the quaternary ammonium salt. cdnsciencepub.com

By varying the alkyl groups (R and R') and the counter-anion (X⁻), a wide range of salts with different properties can be produced. Anion metathesis can be used to exchange the initial halide anion for others, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), to create room-temperature ionic liquids. The presence of the ether functionality in the side chain can contribute to the formation of salts that are liquid at room temperature.

Sulfonylation Reactions at the Piperidine Nitrogen

The piperidine nitrogen can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction is a common method for protecting the nitrogen atom or for introducing specific functionalities. The resulting N-sulfonylpiperidine derivatives are generally stable compounds. The synthesis of related N-methylpiperidine-3-sulfonamide involves the reaction of N-methylpiperidine with a sulfonyl chloride. vulcanchem.com This indicates that the nitrogen of the piperidine ring in this compound would be expected to undergo similar sulfonylation reactions.

Reactions Involving the Methoxymethyl Group

The methoxymethyl substituent at the C3 position offers another site for chemical modification, primarily through reactions involving the ether bond.

Ether Cleavage and Exchange Reactions

The C-O bond of the methoxymethyl ether can be cleaved under strongly acidic conditions. This reaction typically requires treatment with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves the initial protonation of the ether oxygen, converting the methoxy (B1213986) group into a good leaving group (methanol). Subsequently, a halide ion acts as a nucleophile, attacking the less sterically hindered methyl carbon in an Sₙ2 reaction.

This cleavage results in the formation of 3-(hydroxymethyl)-3-methylpiperidine and a methyl halide (e.g., methyl iodide or methyl bromide). The resulting primary alcohol is a versatile intermediate for further functionalization.

Table 2: Ether Cleavage of the Methoxymethyl Group

Reagent Conditions Products Mechanism
Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) Heat 3-(Hydroxymethyl)-3-methylpiperidine + Methyl Halide Sₙ2

Functional Group Transformations of the Methoxymethyl Moiety

Following the ether cleavage reaction described above, the newly formed primary alcohol, 3-(hydroxymethyl)-3-methylpiperidine, can be converted into other functional groups.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield 3-formyl-3-methylpiperidine.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-carboxy-3-methylpiperidine.

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider array of complex molecules. news-medical.net

Modifications at the Piperidine Ring Carbons (Excluding Basic Identification Data)

The piperidine ring of this compound offers several sites for potential functionalization. The presence of a quaternary center at C-3, however, significantly influences the regioselectivity of these transformations, often directing reactions to the less sterically encumbered positions.

Direct substitution at the C-3 position is sterically hindered due to the presence of both a methyl and a methoxymethyl group. Therefore, functionalization at this position is challenging. In contrast, the C-4 position presents a more accessible site for substitution reactions, which could theoretically proceed through the formation of a 4-piperidone (B1582916) intermediate.

One plausible, albeit synthetically challenging, route to achieving C-4 substitution would involve the oxidation of the piperidine ring to the corresponding 4-piperidone. This transformation would likely require harsh conditions due to the electron-donating nature of the amine. Once formed, this ketone intermediate could undergo a variety of classical ketone reactions to introduce substituents at the C-4 position. For instance, reductive amination of the 4-piperidone could yield 4-amino derivatives.

Table 1: Hypothetical C-4 Substitution Reactions via a 4-Piperidone Intermediate

ReactantReagents and ConditionsProduct
3-(Methoxymethyl)-3-methyl-4-piperidone1. R-NH₂, NaBH₃CN, pH 6-72. Workup4-Alkylamino-3-(methoxymethyl)-3-methylpiperidine
3-(Methoxymethyl)-3-methyl-4-piperidone1. NH₂OH·HCl, NaOAc2. H₂, Raney Ni4-Amino-3-(methoxymethyl)-3-methylpiperidine
3-(Methoxymethyl)-3-methyl-4-piperidoneWittig Reagent (e.g., Ph₃P=CH₂)4-Methylene-3-(methoxymethyl)-3-methylpiperidine

Note: This table presents hypothetical reactions based on the known reactivity of 4-piperidones. The synthesis of the requisite 3-(methoxymethyl)-3-methyl-4-piperidone from this compound is a non-trivial preceding step.

Recent advancements in C-H functionalization offer a more direct, though still challenging, potential route to C-4 substituted derivatives, bypassing the need for a piperidone intermediate. However, the application of such methods to 3,3-disubstituted piperidines has not been extensively documented.

Skeletal rearrangements of the piperidine ring in this compound could potentially lead to the formation of larger or smaller nitrogen-containing heterocycles, such as azepanes or pyrrolidines. Such transformations often involve the generation of a reactive intermediate, such as a carbocation or an aziridinium (B1262131) ion, adjacent to the ring.

Ring Expansion:

A plausible strategy for ring expansion would involve a Wagner-Meerwein-type rearrangement. nih.govresearchgate.netwikipedia.orglibretexts.orglscollege.ac.innumberanalytics.comslideshare.net This could be initiated by converting the methoxymethyl group into a better leaving group, for example, by demethylation to the corresponding alcohol (3-hydroxymethyl-3-methylpiperidine) followed by tosylation. Loss of the tosylate group would generate a primary carbocation that could rearrange via migration of one of the C-C bonds of the piperidine ring, leading to a seven-membered azepane ring.

Another potential pathway for ring expansion involves the formation of a bicyclic aziridinium ion. nih.govjove.com Intramolecular cyclization of a precursor where the methoxymethyl group is converted to a haloalkyl group (e.g., 3-(chloromethyl)-3-methylpiperidine) could form a strained 1-azabicyclo[4.1.0]heptane intermediate. Subsequent nucleophilic ring-opening of this aziridinium ion at the bridgehead carbon could lead to the formation of a substituted azepane.

Table 2: Plausible Ring Expansion Methodologies

Starting Material DerivativeKey IntermediatePotential Product
3-(Tosyloxymethyl)-3-methylpiperidinePrimary carbocation at the exocyclic carbon4-Methylazepane-4-carbaldehyde (after rearrangement and hydrolysis)
3-(Chloromethyl)-3-methylpiperidine4-Methyl-1-azabicyclo[4.1.0]heptanium ion4-Hydroxy-4-methylazepane (with H₂O as nucleophile)

Note: The reactions and products in this table are illustrative of potential pathways and would require experimental validation.

Ring Contraction:

Ring contraction of the piperidine ring is a less probable transformation for this compound under typical conditions. Methodologies for ring contraction of saturated heterocycles are known but often require specific functionalities that are not present in the parent molecule.

Role As a Versatile Chemical Building Block and Intermediate

3-(Methoxymethyl)-3-methylpiperidine (B6148293) as a Precursor in Multi-Step Synthesis

The primary role of this compound in a synthetic context is that of a precursor, a foundational piece that is elaborated upon to build a more complex target molecule. Its utility is exemplified in the synthesis of specific alpha2C adrenoceptor antagonists. In these synthetic pathways, the piperidine (B6355638) nitrogen acts as a nucleophile, allowing for the attachment of other complex fragments.

A notable example is the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(methoxymethyl)-3-methylpiperidine. In this multi-step process, this compound serves as the key piperidine-containing fragment that is coupled with a derivative of 2,3-dihydro-1,4-benzodioxine. This reaction highlights the compound's function as a readily available and reactive intermediate that introduces the substituted piperidine core into the final product.

Utilization in the Construction of Complex Organic Architectures

The inherent structure of this compound makes it an ideal component for constructing intricate organic architectures. The piperidine ring provides a defined three-dimensional shape, which is crucial for the biological activity of many pharmaceutical compounds. The substituents at the 3-position—the methyl and methoxymethyl groups—add to this structural complexity and provide specific points of interaction within a biological target.

Application in Diversification Strategies for Compound Libraries

In modern drug discovery, the creation of compound libraries—large collections of structurally related molecules—is a key strategy for identifying new drug candidates. Diversity-oriented synthesis aims to create structurally diverse and complex molecules, and versatile building blocks are essential for this process. nih.gov

While specific, large-scale library syntheses using this compound are not extensively detailed in publicly available literature, its structure is well-suited for such applications. The secondary amine of the piperidine ring is a reactive handle that can be readily functionalized with a wide variety of substituents using techniques common in combinatorial chemistry, such as reductive amination or acylation. This allows for the rapid generation of a library of analogs where the core this compound scaffold is kept constant while the substituent on the nitrogen atom is varied. This approach enables a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Development of Novel Heterocyclic Scaffolds Incorporating the Piperidine Core

The development of novel heterocyclic scaffolds is a continuous endeavor in medicinal chemistry to explore new chemical space and develop drugs with novel mechanisms of action. Substituted piperidines like this compound can serve as the foundation for more complex ring systems. nih.gov

General synthetic strategies that apply to functionalized piperidines could be employed to transform the this compound core into novel scaffolds. researchgate.net For instance, reactions that involve the piperidine nitrogen and a functional group on a nitrogen substituent could lead to the formation of fused bicyclic systems. While the methoxymethyl and methyl groups at the 3-position are relatively unreactive, their steric bulk can influence the stereochemical outcome of reactions at other positions of the ring, guiding the formation of specific isomers.

Furthermore, the synthesis of spiropiperidines—where a second ring shares a single atom with the piperidine ring—is a growing area of interest. researchgate.net The quaternary carbon at the 3-position of this compound makes it a potential precursor for certain spirocyclic structures, where the 3-position becomes the spiro center. Although specific examples involving this particular compound are not prominent in the literature, the general principles of heterocyclic synthesis suggest its potential as a starting point for creating novel and complex piperidine-based scaffolds. nih.gov The pursuit of such novel structures is driven by the fact that the piperidine ring is a privileged structure, and its incorporation into new and more complex heterocyclic systems is a promising strategy for the discovery of new therapeutic agents. digitellinc.comajchem-a.com

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS Number 955027-76-6 (for hydrochloride salt) researchgate.net
Structure A piperidine ring substituted at the 3-position with both a methyl group and a methoxymethyl group.

Advanced Characterization Techniques in Research

Spectroscopic Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for determining the connectivity and functional group composition of new molecules. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to build a comprehensive picture of a compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For a derivative of 3-(Methoxymethyl)-3-methylpiperidine (B6148293), ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution.

¹H-NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (number of protons). Key expected signals for a hypothetical derivative would include:

A singlet for the C3-methyl protons.

A singlet for the methoxy (B1213986) protons.

A set of multiplets for the diastereotopic protons of the methoxymethyl group.

A series of complex multiplets for the protons on the piperidine (B6355638) ring at positions 2, 4, 5, and 6.

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. For a this compound derivative, distinct signals would be expected for each carbon atom, including the C3-methyl, the methoxy carbon, the methoxymethyl carbon, the quaternary C3, and the five carbons of the piperidine ring.

Illustrative ¹H-NMR Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.95s3HC3-CH₃
1.40-1.70m4HPiperidine ring CH₂ (C4, C5)
2.60-2.90m4HPiperidine ring CH₂ (C2, C6)
3.25s2H-CH₂-O-
3.35s3H-OCH₃
~2.0 (broad)br s1HN-H
Note: This is a representative table. Actual chemical shifts and multiplicities would vary depending on the solvent and specific derivative.

Illustrative ¹³C-NMR Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)Assignment
22.0C3-CH₃
25.0, 30.0Piperidine ring CH₂ (C4, C5)
40.0Quaternary C3
48.0, 50.0Piperidine ring CH₂ (C2, C6)
60.0-OCH₃
75.0-CH₂-O-
Note: This is a representative table. Actual chemical shifts would vary depending on the solvent and specific derivative.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a this compound derivative would be expected to show characteristic absorption bands.

Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500 (broad)N-H StretchSecondary Amine
2850-3000C-H StretchAliphatic (CH, CH₂, CH₃)
1070-1150C-O StretchEther
Note: The absence of strong absorptions in the 1650-1800 cm⁻¹ region would confirm the absence of carbonyl groups.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₇NO), the exact mass would be determined using high-resolution mass spectrometry (HRMS), confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer structural clues. For instance, a common fragmentation pathway for piperidines involves the loss of substituents alpha to the nitrogen atom.

Expected Mass Spectrometry Data for this compound

Ionm/z (Nominal)Description
[M]+•143Molecular Ion
[M-CH₃]+128Loss of a methyl group
[M-CH₂OCH₃]+98Loss of the methoxymethyl group
Note: This table shows potential fragments. The actual fragmentation pattern would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For piperidine derivatives, X-ray crystallography is crucial for establishing the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents (axial vs. equatorial). Although no published crystal structure for this compound itself was found, this method remains the gold standard for solid-state structural analysis of its crystalline derivatives.

Advanced Spectroscopic Methods (e.g., Terahertz Spectroscopy for Crystal Packing)

Beyond the standard characterization techniques, advanced spectroscopic methods can provide deeper insights into the properties of materials. Terahertz (THz) spectroscopy, for instance, probes low-frequency vibrational modes in the solid state, which are sensitive to intermolecular interactions and crystal packing. For crystalline derivatives of this compound, THz spectroscopy could be used to study polymorphism, as different crystalline forms would exhibit distinct THz absorption spectra due to variations in their crystal lattice vibrations. This technique is particularly valuable in pharmaceutical sciences for characterizing the solid-state forms of active pharmaceutical ingredients.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Enzyme Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's active site. For derivatives of piperidine (B6355638), molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

While specific molecular docking studies on "3-(Methoxymethyl)-3-methylpiperidine" are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous piperidine-containing molecules. These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For instance, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, a common feature in the interaction of piperidine derivatives with various receptors.

The binding affinity of a ligand to a receptor is a critical parameter in drug design, and it is often expressed in terms of binding energy. Molecular docking simulations for piperidine derivatives have shown a wide range of binding affinities depending on the specific target and the nature of the substituents on the piperidine ring.

Table 1: Representative Molecular Docking Parameters for a Piperidine Derivative

ParameterValue
Target ProteinHypothetical Human Receptor
Binding Energy (kcal/mol)-7.5
Interacting ResiduesPHE 288, TYR 124, HIS 372
Types of InteractionsHydrogen Bond, Hydrophobic

Note: The data in this table is illustrative and based on typical values found in molecular docking studies of piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between molecular descriptors and the activity of a set of compounds. Various QSAR approaches, such as 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperidine derivatives to guide the design of new analogs with improved activity.

A typical QSAR study involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. While a specific QSAR model for "this compound" is not available, studies on similar piperidine-containing molecules have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their biological activity.

Table 2: Key Statistical Parameters in a Hypothetical 3D-QSAR Model for Piperidine Analogs

Statistical ParameterValueDescription
q² (Cross-validated r²)0.65Indicates the predictive ability of the model.
r² (Non-cross-validated r²)0.92Indicates the goodness of fit of the model.
SEE (Standard Error of Estimate)0.35Measures the quality of the fit.
F-value120.5Represents the statistical significance of the model.

Note: This table presents hypothetical data representative of a robust 3D-QSAR model for a series of bioactive piperidine compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For piperidine and its derivatives, the chair conformation is generally the most stable. The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence the molecule's properties and its interaction with biological targets.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules over time. These simulations can reveal how a ligand adapts its conformation within a protein's binding site and the stability of the ligand-protein complex. For "this compound," conformational analysis would likely show a preference for a chair conformation with the bulkier methoxymethyl and methyl groups in equatorial positions to minimize steric hindrance.

Table 3: Predicted Conformational Preferences for 3-Substituted Piperidines

Substituent PositionPreferred OrientationReason
3-methylEquatorialMinimization of 1,3-diaxial interactions.
3-methoxymethylEquatorialAvoidance of steric strain.

Note: The information in this table is based on established principles of conformational analysis of substituted piperidines.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, vibrational frequencies, and electronic properties. DFT calculations have been used to study the structural and spectroscopic properties of methylpiperidine isomers.

For "this compound," DFT calculations could be used to optimize its geometry, calculate its vibrational frequencies (corresponding to its IR spectrum), and determine its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and stability.

Table 4: Hypothetical DFT-Calculated Properties for a Methylpiperidine Derivative

PropertyCalculated Value
Method/Basis SetB3LYP/6-311G(d,p)
Optimized Energy (Hartree)-385.12345
HOMO Energy (eV)-6.2
LUMO Energy (eV)1.5
HOMO-LUMO Gap (eV)7.7

Note: These values are illustrative and represent typical outputs from DFT calculations on a molecule of similar size and composition.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of NMR chemical shifts can be a valuable tool in structure elucidation and conformational analysis. Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. While there are no specific published predicted spectra for "this compound," computational tools can generate these based on its optimized geometry.

Table 5: Predicted Spectroscopic Data for a Substituted Piperidine

SpectroscopyPredicted Feature
¹H NMRChemical shifts for protons on the piperidine ring and substituents.
¹³C NMRChemical shifts for carbon atoms of the piperidine ring and substituents.
IRVibrational frequencies for C-H, C-N, and C-O stretching and bending modes.

Note: This table outlines the types of spectroscopic data that can be predicted computationally.

Applications in Medicinal Chemistry Research and Drug Discovery Excluding Clinical Data

Design and Synthesis of Novel Pharmacologically Active Compounds

The design of new pharmacologically active agents often leverages the piperidine (B6355638) scaffold due to its prevalence in numerous natural products and approved drugs. The synthesis of derivatives using the 3-(Methoxymethyl)-3-methylpiperidine (B6148293) core involves modifying the piperidine nitrogen or creating more complex structures from this chiral building block. Synthetic strategies frequently begin with substituted pyridines, which are then hydrogenated to produce the piperidine ring with a specific stereochemistry. For instance, hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines, which can then be transformed into their trans-diastereoisomers through base-mediated epimerization. nih.gov This control over the three-dimensional arrangement of substituents is crucial for targeted drug design.

The synthesis of various substituted piperidines is a well-established area of organic chemistry, with methods including the reduction of pyridine (B92270) precursors, cyclization reactions, and the functionalization of existing piperidine rings. nih.gov These established synthetic routes provide a versatile platform for incorporating the this compound scaffold into a diverse range of molecular architectures aimed at various biological targets. For example, a common approach involves the N-alkylation or N-acylation of the piperidine nitrogen to introduce different functional groups that can interact with specific receptors or enzymes.

Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to discover novel chemotypes, improve compound properties, and circumvent existing patents. nih.govnih.gov A scaffold, such as the this compound core, provides the fundamental three-dimensional framework upon which functional groups are arrayed to interact with a biological target.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a chemically different scaffold while maintaining the original biological activity. The this compound motif is an attractive option for scaffold hopping, particularly when replacing flat, aromatic rings to improve properties like solubility and metabolic stability or to explore new intellectual property space. Its defined stereochemistry and non-planar structure can mimic the spatial orientation of functional groups present on the original scaffold, thereby preserving key interactions with the target protein.

Bioisosteric Replacement: This technique involves substituting a functional group within a lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. researchgate.net For instance, the methoxymethyl group at the C3 position could be replaced with other hydrogen bond acceptors or groups of varying sizes to probe the steric and electronic requirements of a binding pocket. The piperidine ring itself can be considered a bioisostere for other cyclic systems. These strategies are often guided by computational methods that analyze binding site similarities to identify suitable replacements. researchgate.net

The application of these strategies allows medicinal chemists to systematically modify existing drug candidates, leading to the development of new compounds with improved therapeutic potential. u-strasbg.fr

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating their biological activity.

The affinity and selectivity of a ligand for its target receptor are highly dependent on its substitution pattern. In piperidine-based compounds, modifications to the substituents on both the ring carbon atoms and the nitrogen atom can have profound effects. For example, in studies of ligands for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), the position of substituents on a phenyl ring attached to the piperidine scaffold dramatically influences binding affinity. nih.gov Para-substitution on the phenyl ring was generally found to retain or increase affinity for DAT, whereas ortho-substitution significantly decreased it. nih.gov

Similarly, in the context of opioid receptors, subtle changes to the substituents on the piperidine ring can alter a compound's affinity and selectivity profile for μ, δ, and κ opioid receptors. nih.gov The introduction of different functional groups can lead to new hydrogen bonding, hydrophobic, or electrostatic interactions with the receptor's binding site, thereby modulating the compound's potency and selectivity.

The following table illustrates SAR principles from a study on methylphenidate derivatives, which contain a piperidine ring, showing how different substituents affect affinity for the dopamine transporter (DAT).

CompoundSubstituent on Phenyl RingDAT Affinity (Ki, nM)
MethylphenidateNone113
p-Bromo-MPHpara-Bromo31
m-Bromo-MPHmeta-Bromo89
o-Bromo-MPHortho-Bromo1650
p-Hydroxy-MPHpara-Hydroxy239
p-Methoxy-MPHpara-Methoxy114

This table is generated based on data for illustrative purposes of SAR principles from analogous compounds. nih.gov

Molecular recognition is an inherently three-dimensional process, making the stereochemistry of a ligand critically important for its biological activity. The this compound scaffold has a chiral center at the C3 position, and its derivatives can exist as different stereoisomers (enantiomers and diastereomers). These isomers often exhibit significant differences in their pharmacological profiles.

For instance, in a series of potent fentanyl analogs containing a 3-methyl-4-anilidopiperidine core, the stereochemistry at the C3 and C4 positions of the piperidine ring was found to be a major determinant of analgesic potency and opioid receptor affinity. nih.gov The study revealed that specific configurations, such as (3R,4S), were highly beneficial for potency and affinity for the μ-opioid receptor, with some isomers being thousands of times more potent than morphine, while their corresponding enantiomers were significantly less active. nih.gov This highlights that the precise spatial arrangement of the methyl group and other substituents is crucial for optimal interaction with the chiral environment of the receptor binding pocket. Such stereochemical considerations are vital in the design of selective and potent therapeutic agents. mdpi.com

Isomer Configuration (C3, C4, C2')Analgesic Potency (ED₅₀, mg/kg)Relative Potency to Morphine
(3R,4S,2'S)0.0010613,100x
(3R,4S,2'R)0.004652,990x
(3S,4R,2'R) (Antipode of 1st)1.837x
(3S,4R,2'S) (Antipode of 2nd)0.8116x

This table presents data from a study on stereoisomers of ohmefentanyl, a compound containing a 3-methylpiperidine (B147322) core, to illustrate the impact of stereochemistry. nih.gov

Piperidine Derivatives as Alpha2C Adrenoceptor Antagonists in Research

The α2-adrenoceptors are a family of G-protein coupled receptors with three main subtypes: α2A, α2B, and α2C. nih.gov The α2C subtype, in particular, has been implicated in various central nervous system disorders, making it a target for drug discovery. Piperidine and piperazine (B1678402) derivatives have been explored as scaffolds for the development of selective α2-adrenoceptor antagonists. nih.govresearchgate.net

Research in this area has shown that incorporating a piperidine or piperazine ring into a larger molecule can yield compounds with high affinity for α2-adrenoceptors. The design of these antagonists often involves connecting the piperidine nitrogen to an aromatic or heteroaromatic moiety. The substitution pattern on both the piperidine and the aromatic ring is critical for achieving high affinity and selectivity for the α2C subtype over the α2A and α2B subtypes, as well as over α1-adrenoceptors. While specific research focusing on this compound as an α2C antagonist is not prominent, its structural features fit within the broader class of substituted piperidines investigated for this target. The 3,3-disubstitution pattern could offer a unique conformational constraint that may be exploited to achieve subtype selectivity.

Role in Inhibitor Design and Development (e.g., Hsp90 Inhibitors, Dopamine Transporter Selectivity)

The this compound scaffold is relevant to the design of inhibitors for various protein targets due to its ability to serve as a versatile three-dimensional building block.

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell growth and survival. nih.gov Consequently, Hsp90 is a significant target for anticancer drug development. The design of Hsp90 inhibitors often involves creating molecules that can bind to the ATP-binding pocket in the N-terminal domain of the protein. Several classes of Hsp90 inhibitors have been developed, and while many are based on different scaffolds, the principles of targeting specific amino acid residues like Asp93 and Thr184 are key. nih.govnih.gov A substituted piperidine scaffold could be incorporated into novel Hsp90 inhibitor designs to optimize solubility, cell permeability, and the spatial orientation of pharmacophoric groups to enhance binding affinity.

Dopamine Transporter Selectivity: The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission and is the primary target for psychostimulants and some medications for ADHD. nih.gov Achieving selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is a major goal in drug design to minimize side effects. Piperidine derivatives, such as analogs of methylphenidate, are well-known DAT inhibitors. nih.gov Research has shown that fluoroalkoxy-diphenethylpiperidine derivatives can be potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2) over DAT. nih.gov The this compound core could be used to develop novel DAT ligands where the substitution at the 3-position is used to fine-tune interactions within the transporter's binding site, potentially leading to improved selectivity. The steric bulk and electronic properties of the methoxymethyl and methyl groups could influence the ligand's conformation and favor binding to DAT over other monoamine transporters.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Methods for Chiral Derivatives

The synthesis of enantiomerically pure piperidine (B6355638) derivatives, particularly those with stereocenters at the 3-position, remains a significant challenge in organic chemistry. whiterose.ac.uk Future research should prioritize the development of novel asymmetric methodologies to access chiral derivatives of 3-(Methoxymethyl)-3-methylpiperidine (B6148293). Building on existing strategies for other substituted piperidines, several avenues warrant investigation:

Organocatalysis: Chiral phosphoric acids and other organocatalysts have proven effective in asymmetric aza-Michael reactions to form substituted piperidines. whiterose.ac.uk Research could focus on designing specific catalysts for the intramolecular cyclization of precursors to this compound, aiming for high enantioselectivity.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. snnu.edu.cn Adapting this cross-coupling approach could provide a versatile route to chiral analogues.

Chemoenzymatic Methods: The use of enzymes, such as ketoreductases, for the stereoselective reduction of piperidone precursors offers a green and highly selective alternative. researchgate.net A chemoenzymatic strategy could be devised, starting from a suitable N-Boc-3-piperidone derivative, to produce a chiral hydroxypiperidine intermediate that can be further elaborated into the target compound. researchgate.netnih.gov

Exocyclic Chirality Induction: Syntheses that utilize readily available chiral amines to induce stereochemistry during the formation of the piperidine ring present another promising strategy that could be adapted for this specific target. researchgate.net

A successful asymmetric synthesis would be a critical enabler for investigating the stereospecific interactions of these derivatives in biological systems and as chiral ligands in catalysis.

Exploration of New Catalytic Transformations Involving the Compound

The piperidine scaffold is a robust platform for further functionalization. Future work should explore novel catalytic transformations to diversify the structure of this compound, creating libraries of new chemical entities.

C-H Functionalization: Modern methods in C-H activation and functionalization could be applied to the piperidine ring. For instance, photoredox catalysis has been used for the α-amino C–H arylation of highly substituted piperidines, a technique that could potentially be applied to the C2 or C6 positions of the target compound. nih.gov A recently developed two-stage process combining biocatalytic C-H oxidation with nickel electrocatalysis offers a modular approach to efficiently form new carbon-carbon bonds on the piperidine core. rice.edu

Ring Distortion and Expansion: Catalytic methods that enable ring-opening, closing, or expansion could lead to novel scaffolds.

Radical Transformations: The use of metalloradical catalysis, for example with cobalt(II) complexes, could enable intramolecular cyclizations of linear amino-aldehydes derived from the piperidine nitrogen, leading to fused bicyclic systems. researchgate.net

These explorations would not only expand the chemical space around the core structure but also provide access to compounds with potentially new and interesting properties.

Application in Emerging Fields (e.g., Material Science, Catalysis)

While piperidine derivatives are most known for their pharmacological applications, their structural and chemical properties suggest potential in emerging fields like material science and catalysis.

Material Science: The piperidine moiety can be incorporated into larger molecular architectures. For example, derivatives of this compound could serve as monomers for the synthesis of novel polymers or as building blocks for dendrimers. The compound could also be functionalized and grafted onto surfaces or nanoparticles, potentially modifying their chemical and physical properties. Magnetic nanoparticles have been used as supports for catalysts in reactions involving piperidines, suggesting a role for piperidine derivatives in creating new functional materials. researchgate.net

Catalysis: Chiral piperidine derivatives are valuable as ligands in asymmetric catalysis. The development of enantiomerically pure forms of this compound could lead to a new class of ligands for transition metal catalysts. The specific steric and electronic environment provided by the 3,3-disubstitution pattern could impart unique selectivity in catalytic transformations.

This area is largely unexplored and represents a significant opportunity for innovation, leveraging the synthetic advancements discussed in the previous sections.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding and accelerating experimental research. tandfonline.com For this compound, advanced computational methods can be applied in several key areas:

Conformational Analysis: Detailed computational studies using methods like Density Functional Theory (DFT) can elucidate the conformational landscape of the piperidine ring, which is crucial for understanding its reactivity and interactions with biological targets. nih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features of a series of derivatives with their biological activity or physical properties. tandfonline.comresearchgate.net Furthermore, machine-learning models trained on computationally derived data, such as from Free Energy Perturbation (FEP+) calculations, can be powerful tools to prioritize synthetic targets from large virtual libraries. acs.org

Molecular Dynamics and Docking: For potential biological applications, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of derivatives to protein targets, providing insights into their mechanism of action and guiding structure-based drug design. rsc.orgnih.gov

Integrating these computational approaches into the research workflow will enable a more rational design of experiments and a deeper understanding of the fundamental properties of these molecules.

Design of Next-Generation Piperidine-Based Chemical Probes and Tools

The unique three-dimensional shape of substituted piperidines makes them ideal scaffolds for the development of sophisticated chemical tools for basic research and drug discovery. nih.govrsc.org

Fragment-Based Drug Discovery (FBDD): Derivatives of this compound could be synthesized as part of a 3D fragment library. The defined three-dimensional arrangement of functional groups on this rigid scaffold would be valuable for probing the topology of protein binding sites. nih.govrsc.org

Bifunctional Probes: The piperidine core can be elaborated into bifunctional molecules. For instance, by analogy with piperazine-based systems, it could be incorporated into fluorogenic redox probes that report on cellular reductive activity. chemrxiv.org

Targeted Inhibitors: As the piperidine scaffold is present in numerous approved drugs, derivatives of this compound could be designed as specific inhibitors for enzymes or receptor antagonists. Structure-based design could be used to develop potent inhibitors, for example, for targets like poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

The development of such tools would not only advance our understanding of complex biological systems but also provide starting points for new therapeutic strategies.

Q & A

Q. How can researchers confirm the structural identity of 3-(Methoxymethyl)-3-methylpiperidine?

To verify structural identity, combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the piperidine ring, methoxymethyl (-CH2_2OCH3_3), and methyl (-CH3_3) groups. Compare peaks with reference data from PubChem or validated literature .
  • Infrared Spectroscopy (IR) : Identify characteristic absorption bands (e.g., C-O-C stretch at ~1100 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (143.23 g/mol) via high-resolution MS (HRMS) .
  • CAS Registry Validation : Cross-check CAS No. 955082-73-2 for consistency with supplier documentation .

Q. Table 1: Key Spectroscopic Parameters

TechniqueKey Peaks/DataPurpose
1H^1H-NMRδ 3.3–3.5 (OCH3_3), δ 1.2–1.5 (CH3_3)Confirm substituents
IR1100 cm1^{-1} (C-O-C)Validate ether linkage
HRMSm/z 143.23 (M+^+)Molecular weight verification

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in a dry environment to prevent thermal degradation or moisture absorption .
  • Container : Use airtight, light-resistant vials to avoid oxidation or photolytic decomposition .
  • Handling : Avoid dust formation; use inert gas (e.g., nitrogen) for sensitive reactions .

Note : Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended for long-term storage validation .

Q. What synthetic routes are available for preparing this compound?

Common methods include:

  • Nucleophilic Substitution : React 3-methylpiperidin-3-ol with methoxymethyl chloride under basic conditions (e.g., NaH/K2_2CO3_3) .
  • Reductive Amination : Use formaldehyde and methoxymethylamine with catalytic hydrogenation .

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CHigher yields at 80°C
SolventAnhydrous THF/DMFPrevents hydrolysis
Catalyst Loading5 mol% Pd/CBalances cost and efficiency

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for decomposition products (e.g., piperidine derivatives) .
    • Oxidative Stress : Use 3% H2_2O2_2 at 40°C; track peroxide-mediated degradation .
  • Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating (e.g., 10°C/min) to identify decomposition thresholds .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze spectral changes .

Methodological Tip : Use a stability-indicating HPLC method with a C18 column (mobile phase: acetonitrile/water, pH 3.0) to separate degradation products .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Multi-Technique Cross-Validation :
    • Compare 1H^1H-NMR, 13C^{13}C-NMR, and IR data with computational models (e.g., DFT simulations) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine ring and substituents .
  • Meta-Analysis of Literature : Aggregate data from PubChem, Aaron Chemicals, and peer-reviewed studies to identify consensus spectral profiles .

Example Case : Discrepancies in methoxymethyl group 1H^1H-NMR shifts may arise from solvent polarity. Test in deuterated DMSO vs. CDCl3_3 to isolate solvent effects .

Q. What strategies optimize reaction conditions for functionalizing this compound?

  • Catalytic Screening : Test Pd-, Ni-, or Ru-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
  • Temperature Gradients : Perform reactions at 25°C, 50°C, and 80°C to identify kinetic vs. thermodynamic control .

Q. Table 3: Reaction Optimization Workflow

StepActionOutcome
1Screen 3 solvents (THF, DMF, MeCN)DMF maximizes yield
2Vary catalyst (5–10 mol%)7 mol% Pd(OAc)2_2 optimal
3Monitor by TLC/HPLCConfirm reaction completion

Q. How can researchers evaluate the compound’s potential pharmacological activity?

  • In Silico Screening : Perform molecular docking with target proteins (e.g., GPCRs, enzymes) using software like AutoDock Vina .
  • In Vitro Assays : Test for cytotoxicity (MTT assay), receptor binding (radioligand displacement), or enzyme inhibition (IC50_{50} determination) .
  • Metabolic Stability : Use hepatic microsomes to assess Phase I/II metabolism and identify major metabolites .

Key Consideration : Prioritize assays based on structural analogs (e.g., piperidine derivatives with known bioactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.